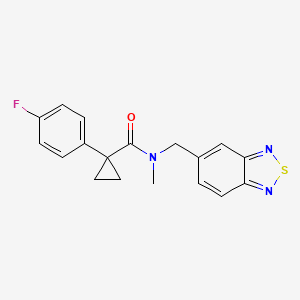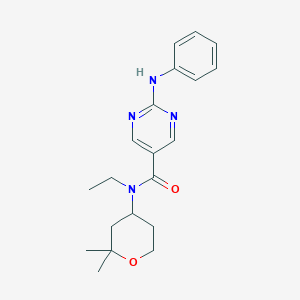
(3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone, also known as DMI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMI belongs to the class of indole-based compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone is not fully understood, but it is believed to involve multiple pathways. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and protein kinase C. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
In the brain, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to have several biochemical and physiological effects. In cancer cells, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. In the brain, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone is its high potency and selectivity for cancer cells and neurons. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer and neurological therapy. However, one limitation of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone. One direction is to optimize the synthesis method to improve the yield and purity of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone. Another direction is to investigate the pharmacokinetics and pharmacodynamics of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone in vivo, including its distribution, metabolism, and excretion.
In cancer research, future directions include exploring the combination of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone with other anti-cancer agents and investigating its potential for use in personalized medicine. In neurological research, future directions include investigating the potential of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer and neurological disorders. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone exhibits anti-tumor activity, neuroprotective effects, and modulates multiple pathways involved in cancer cell proliferation and neuronal function. Although there are limitations to its use, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has shown promise as a potential candidate for cancer and neurological therapy. Future research and development of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone will continue to explore its potential for clinical use.
Synthesemethoden
The synthesis of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone involves the reaction of 3,4-dimethoxybenzaldehyde with 1,3-dimethylindole-2-carboxylic acid in the presence of a reducing agent. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone as a yellow solid. The purity and yield of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
(3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Several studies have shown that (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone exhibits anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has also been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system.
In addition to its anti-cancer properties, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been studied for its neuroprotective effects. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-(1,3-dimethylindol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-14-7-5-6-8-15(14)20(2)18(12)19(21)13-9-10-16(22-3)17(11-13)23-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCOPRITIKRUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-2-(4-morpholin-4-yl-2-{[2-(tetrahydro-2H-pyran-2-yl)ethyl]amino}pyrimidin-5-yl)propanoic acid](/img/structure/B5643730.png)
![(5-chloro-2-methoxyphenyl)[4-(3-methylpyridin-2-yl)piperazin-1-yl]acetic acid](/img/structure/B5643743.png)
![3-{(3R*,4S*)-1-[4-(methylsulfonyl)benzyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5643747.png)
![N-{2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5643748.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5643754.png)

![2-[(4aR*,7aS*)-4-[(1-ethylpiperidin-4-yl)acetyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5643779.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-{4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]butanoyl}-3-pyrrolidinamine](/img/structure/B5643781.png)
![3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5643796.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5643803.png)
![(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine](/img/structure/B5643815.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]propanamide](/img/structure/B5643829.png)
